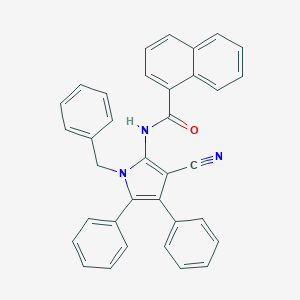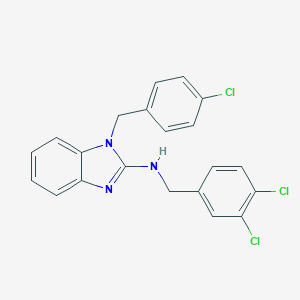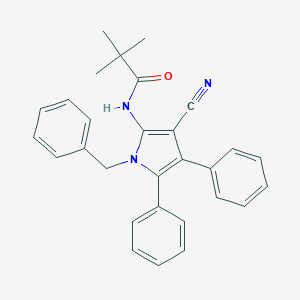![molecular formula C30H25Cl2N3O3S B379026 ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379026.png)
ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile.
Substitution reactions:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate can be compared with other dihydropyridine derivatives:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Properties
Molecular Formula |
C30H25Cl2N3O3S |
|---|---|
Molecular Weight |
578.5g/mol |
IUPAC Name |
ethyl 6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H25Cl2N3O3S/c1-3-38-30(37)27-26(19-10-12-21(31)13-11-19)23(16-33)29(35-28(27)20-7-5-4-6-8-20)39-17-25(36)34-22-14-9-18(2)24(32)15-22/h4-15,26,35H,3,17H2,1-2H3,(H,34,36) |
InChI Key |
YXBLVBXEWVFHEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(4-bromophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B378943.png)
![PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B378944.png)
![N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B378948.png)
![N-(4-bromophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B378949.png)

![Prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378952.png)
![N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE](/img/structure/B378954.png)

![2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE](/img/structure/B378957.png)
![10-(Furan-2-ylmethyl)-4-[(2-methylphenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B378959.png)

![4-[(2,3-dimethylphenoxy)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B378962.png)
![7-benzyl-3-butyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B378964.png)
![7-(2-furylmethyl)-2,8,9-triphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378966.png)
